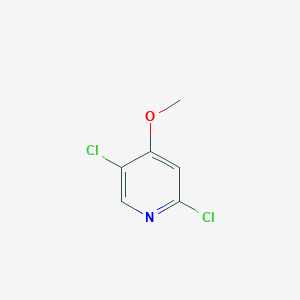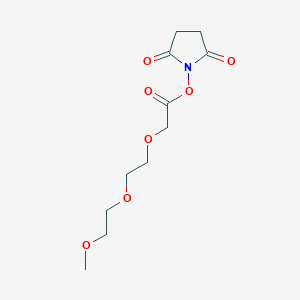
2,5-二氯-4-甲氧基吡啶
概述
描述
2,5-Dichloro-4-methoxypyridine is a chemical compound with the molecular formula C6H5Cl2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms and one methoxy group attached to the pyridine ring
科学研究应用
2,5-Dichloro-4-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various chemical processes.
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Target of Action
It’s known that this compound is often used in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon-carbon bonds. The targets in these reactions are typically carbon atoms in different organic molecules .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 2,5-Dichloro-4-methoxypyridine may act as an electrophile. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a metal catalyst, typically palladium, forms a bond with the electrophilic organic group (like 2,5-Dichloro-4-methoxypyridine). In the transmetalation step, a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially affecting various biochemical pathways depending on the specific compounds produced.
Result of Action
The molecular and cellular effects of 2,5-Dichloro-4-methoxypyridine’s action would largely depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the result is the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Dichloro-4-methoxypyridine. For instance, the success of Suzuki–Miyaura cross-coupling reactions, where this compound is often used, depends on factors such as temperature, the presence of a suitable catalyst, and the pH of the reaction environment .
生化分析
Biochemical Properties
2,5-Dichloro-4-methoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2 . This interaction is crucial as CYP1A2 is involved in the metabolism of several drugs and xenobiotics. The inhibition of this enzyme by 2,5-Dichloro-4-methoxypyridine can lead to altered metabolic pathways and drug interactions.
Cellular Effects
2,5-Dichloro-4-methoxypyridine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the Wnt signaling pathway, which is essential for cell proliferation and differentiation . Additionally, 2,5-Dichloro-4-methoxypyridine can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2,5-Dichloro-4-methoxypyridine involves its binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting CYP1A2 . This inhibition occurs through the binding of 2,5-Dichloro-4-methoxypyridine to the active site of the enzyme, preventing its normal function. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dichloro-4-methoxypyridine change over time. The compound is relatively stable under inert atmosphere conditions at temperatures between 2-8°C . It can degrade over time, leading to reduced efficacy in long-term studies. In vitro and in vivo studies have shown that prolonged exposure to 2,5-Dichloro-4-methoxypyridine can result in long-term changes in cellular function, including altered gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 2,5-Dichloro-4-methoxypyridine vary with different dosages in animal models. At low doses, it can inhibit specific enzymes and alter metabolic pathways without causing significant toxicity . At high doses, it can lead to toxic effects, including liver damage and altered cellular function. Threshold effects have been observed, where the compound’s impact becomes more pronounced at higher concentrations.
Metabolic Pathways
2,5-Dichloro-4-methoxypyridine is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, affecting the metabolism of drugs and other compounds . This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. Additionally, it can influence pathways related to amino acid and nucleotide metabolism .
Transport and Distribution
Within cells and tissues, 2,5-Dichloro-4-methoxypyridine is transported and distributed through specific transporters and binding proteins. It has high gastrointestinal absorption and can permeate the blood-brain barrier . This distribution is crucial for its biological activity, as it allows the compound to reach target sites within the body.
Subcellular Localization
The subcellular localization of 2,5-Dichloro-4-methoxypyridine affects its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with enzymes and other biomolecules, influencing its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-methoxypyridine typically involves the chlorination of 4-methoxypyridine. One common method is the reaction of 4-methoxypyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of 2,5-Dichloro-4-methoxypyridine may involve large-scale chlorination processes using similar methods as described above. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
2,5-Dichloro-4-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atoms.
Oxidation: Products include 2,5-dichloro-4-formylpyridine or 2,5-dichloro-4-carboxypyridine.
Reduction: Products include partially or fully dechlorinated pyridines.
相似化合物的比较
Similar Compounds
2,5-Dichloro-4-fluoropyridine: Similar structure but with a fluorine atom instead of a methoxy group.
2,5-Dichloro-4-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
2,5-Dichloro-4-nitropyridine: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
2,5-Dichloro-4-methoxypyridine is unique due to the presence of the methoxy group, which imparts distinct chemical properties such as increased electron density on the pyridine ring This makes it more reactive in certain chemical reactions compared to its analogs
属性
IUPAC Name |
2,5-dichloro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZSAGSNTXMQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855711 | |
| Record name | 2,5-Dichloro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122090-95-2 | |
| Record name | 2,5-Dichloro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone](/img/structure/B1401519.png)




